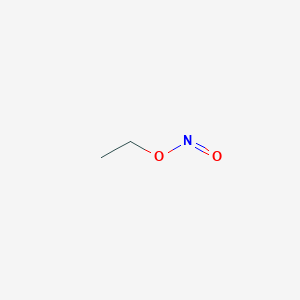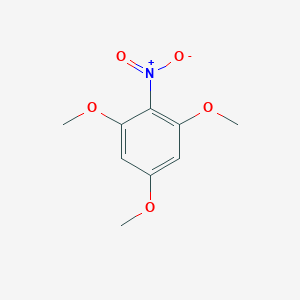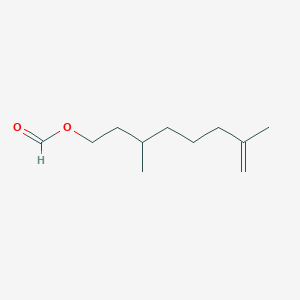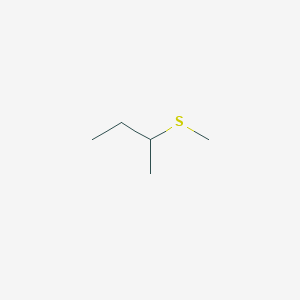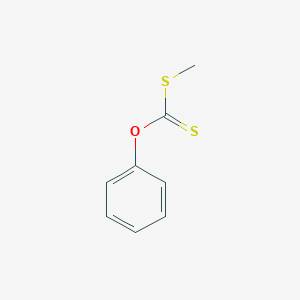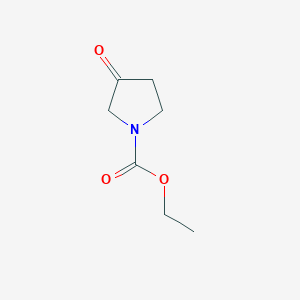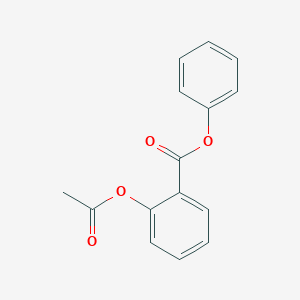
Phenyl acetylsalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetilsalicilato de fenilo, también conocido como acetilfenilsalicilato, es un compuesto orgánico con la fórmula molecular C15H12O4. Es un derivado del ácido salicílico y se caracteriza por la presencia de grupos fenilo y acetilo. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo farmacéuticos y procesos industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El acetilsalicilato de fenilo se puede sintetizar mediante la esterificación del ácido salicílico con fenol en presencia de un catalizador ácido. La reacción típicamente implica calentar el ácido salicílico con fenol y un catalizador ácido como el ácido sulfúrico o el cloruro de fosforilo . Las condiciones de reacción incluyen temperaturas elevadas para facilitar el proceso de esterificación.
Métodos de Producción Industrial: En entornos industriales, el acetilsalicilato de fenilo se produce utilizando métodos de esterificación similares, pero a mayor escala. El proceso implica reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. El uso de catalizadores avanzados y condiciones de reacción optimizadas mejora la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: El acetilsalicilato de fenilo experimenta diversas reacciones químicas, incluyendo:
Hidrólisis: En presencia de agua y un catalizador ácido o básico, el acetilsalicilato de fenilo puede hidrolizarse para producir ácido salicílico y fenol.
Oxidación: Este compuesto puede oxidarse para formar quinonas correspondientes y otros productos de oxidación.
Sustitución: El acetilsalicilato de fenilo puede participar en reacciones de sustitución aromática electrófila, donde el anillo fenilo se somete a sustitución con varios electrófilos.
Reactivos y Condiciones Comunes:
Hidrólisis: Condiciones ácidas o básicas con agua.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Sustitución: Electrófilos como los halógenos o los grupos nitro en presencia de catalizadores.
Principales Productos Formados:
Hidrólisis: Ácido salicílico y fenol.
Oxidación: Quinonas y otros derivados de oxidación.
Sustitución: Derivados de acetilsalicilato de fenilo sustituidos.
Aplicaciones Científicas De Investigación
El acetilsalicilato de fenilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antiinflamatorias y analgésicas.
Medicina: Investigado por su posible uso como agente farmacéutico debido a su similitud estructural con el ácido acetilsalicílico (aspirina).
Mecanismo De Acción
El acetilsalicilato de fenilo ejerce sus efectos inhibiendo la actividad de la enzima ciclooxigenasa (COX). Esta inhibición previene la formación de prostaglandinas, que son sustancias que causan inflamación, dolor y fiebre . Los objetivos moleculares incluyen las enzimas COX-1 y COX-2, y las vías involucradas están relacionadas con la cascada del ácido araquidónico.
Compuestos Similares:
Ácido Acetilsalicílico (Aspirina): Ambos compuestos comparten similitudes estructurales y exhiben propiedades antiinflamatorias y analgésicas.
Salicilato de Fenilo: Similar en estructura pero carece del grupo acetilo, lo que lleva a diferente reactividad y aplicaciones.
Ácido Salicílico: El compuesto original, que es menos reactivo y tiene diferentes aplicaciones en comparación con sus derivados.
Unicidad: El acetilsalicilato de fenilo es único debido a la presencia de grupos fenilo y acetilo, que confieren propiedades químicas y reactividad distintas. Su funcionalidad dual le permite participar en una gama más amplia de reacciones químicas y aplicaciones en comparación con sus análogos .
Comparación Con Compuestos Similares
Acetylsalicylic Acid (Aspirin): Both compounds share structural similarities and exhibit anti-inflammatory and analgesic properties.
Phenyl Salicylate: Similar in structure but lacks the acetyl group, leading to different reactivity and applications.
Salicylic Acid: The parent compound, which is less reactive and has different applications compared to its derivatives.
Uniqueness: Phenyl acetylsalicylate is unique due to the presence of both phenyl and acetyl groups, which confer distinct chemical properties and reactivity. Its dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Propiedades
Número CAS |
134-55-4 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
phenyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C15H12O4/c1-11(16)18-14-10-6-5-9-13(14)15(17)19-12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
PSBAIJVSCTZDDB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
Key on ui other cas no. |
134-55-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




